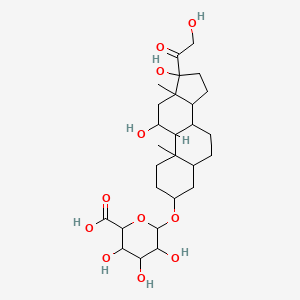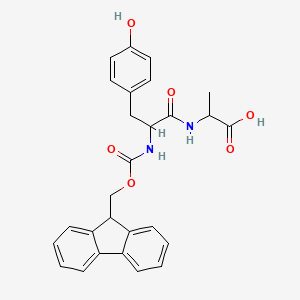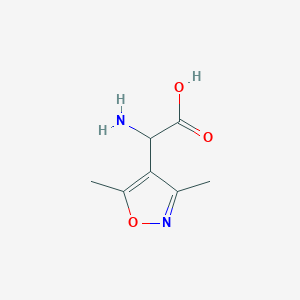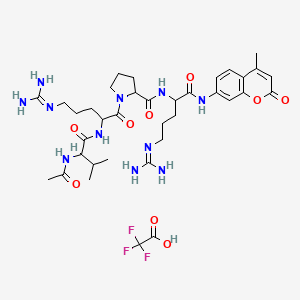
Ac-Val-Arg-Pro-Arg-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin (Ac-Val-Arg-Pro-Arg-AMC) is a fluorogenic substrate used in various biochemical assays. This compound is particularly known for its application in studying protease activity, specifically metacaspase-9 from Arabidopsis thaliana. The compound’s structure allows it to emit fluorescence upon cleavage by proteases, making it a valuable tool in enzymatic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin involves multiple steps, starting with the protection of amino groups and the sequential coupling of amino acids. The process typically includes:
Protection of Amino Groups: Protecting groups such as tert-butyloxycarbonyl (Boc) are used to protect the amino groups of the amino acids.
Coupling Reactions: The protected amino acids are coupled sequentially using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using acidic conditions, such as trifluoroacetic acid (TFA).
Coumarin Attachment: The final step involves attaching the 4-methylcoumarin moiety to the peptide chain.
Industrial Production Methods
Industrial production of Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin primarily undergoes hydrolysis reactions when interacting with proteases. The cleavage of the peptide bond results in the release of the fluorescent 4-methylcoumarin moiety.
Common Reagents and Conditions
Reagents: Proteases such as metacaspase-9.
Conditions: The reactions are typically carried out in buffered solutions at physiological pH and temperature.
Major Products
The major product formed from the hydrolysis of Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin is the fluorescent 4-methylcoumarin, which can be detected using fluorescence spectroscopy.
科学的研究の応用
Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Helps in understanding the role of proteases in various biological processes, including apoptosis and necrosis.
Industry: Utilized in the development of biochemical assays for drug discovery and development.
作用機序
The mechanism of action of Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin involves its cleavage by specific proteases. The protease recognizes and binds to the peptide sequence, cleaving the bond and releasing the fluorescent 4-methylcoumarin moiety. This fluorescence can be measured to determine the activity of the protease .
類似化合物との比較
Similar Compounds
Boc-Val-Pro-Arg-AMC hydrochloride: Another fluorogenic substrate used to measure trypsin-like serine protease activity.
Ac-Val-Arg-Pro-Arg-AMC trifluoroacetate: A salt form of the compound with similar applications.
Uniqueness
Acetyl-valyl-arginyl-prolyl-argininamide-4-methylcoumarin is unique due to its specific peptide sequence, which makes it a suitable substrate for metacaspase-9. Its ability to emit fluorescence upon cleavage provides a sensitive and specific method for studying protease activity.
特性
IUPAC Name |
1-[2-[(2-acetamido-3-methylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N11O7.C2HF3O2/c1-18(2)28(41-20(4)46)31(50)44-24(9-6-14-40-34(37)38)32(51)45-15-7-10-25(45)30(49)43-23(8-5-13-39-33(35)36)29(48)42-21-11-12-22-19(3)16-27(47)52-26(22)17-21;3-2(4,5)1(6)7/h11-12,16-18,23-25,28H,5-10,13-15H2,1-4H3,(H,41,46)(H,42,48)(H,43,49)(H,44,50)(H4,35,36,39)(H4,37,38,40);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFMWDQLNKKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52F3N11O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


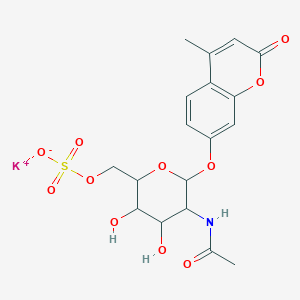

![zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate](/img/structure/B12108144.png)

![2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)
